molecular formula C8H16ClNO B13521209 7-Methoxy-4-azaspiro[2.5]octane hydrochloride

7-Methoxy-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B13521209
M. Wt: 177.67 g/mol
InChI Key: FFRODWVPIPLGDA-UHFFFAOYSA-N
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Description

7-Methoxy-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C8H15NO.ClH. It is known for its unique spirocyclic structure, which consists of a methoxy group attached to a spiro-fused azaspirooctane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a methoxy-substituted cyclohexanone with an amine to form the spirocyclic structure. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the spirocyclic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

7-Methoxy-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[2.5]octane hydrochloride
  • Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Comparison

Compared to similar compounds, 7-Methoxy-4-azaspiro[2.5]octane hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

7-methoxy-4-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H

InChI Key

FFRODWVPIPLGDA-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC2(C1)CC2.Cl

Origin of Product

United States

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